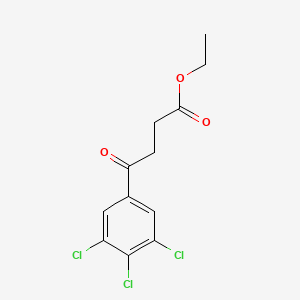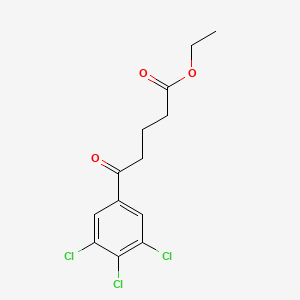
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene
説明
“4-Cyano-3-fluorophenyl” is a part of several compounds including "4-Cyano-3-fluorophenylboronic acid" . This compound has a molecular formula of CHBFNO and an average mass of 164.930 Da .
Molecular Structure Analysis
The molecular structure of “4-Cyano-3-fluorophenyl” compounds can be complex and depends on the specific compound . For example, the polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyano-3-fluorophenyl” compounds can vary. For instance, 4-cyano-3-fluorophenyl 4-pentylbenzoate has been studied for its polymorphism and thermodynamic properties .科学的研究の応用
Chemical Synthesis Applications
Research on chemical synthesis often explores the development of intermediates for manufacturing compounds with medical relevance. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, highlights the importance of developing efficient synthetic routes. The study showcases advancements in cross-coupling reactions and the challenges associated with large-scale production, including the use and removal of palladium and toxic reactants (Qiu et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors for detecting a variety of analytes, including metal ions and neutral molecules, is a significant area of research. One study reviewed the applications of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors, emphasizing their high selectivity and sensitivity. This research area is crucial for environmental monitoring, medical diagnostics, and the development of new materials (Roy, 2021).
Amyloid Imaging in Alzheimer's Disease
In medical research, amyloid imaging represents a critical tool for diagnosing Alzheimer's disease by measuring amyloid deposits in the brain. Studies on radioligands for PET imaging, such as [18F]FDDNP and 11C-PIB, demonstrate the potential of these compounds to distinguish between Alzheimer's patients and healthy controls, offering insights into the disease's progression and evaluating new therapies. This research underscores the importance of synthetic compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Safety and Hazards
将来の方向性
Future research could focus on the synthesis, characterization, and application of “3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene” and related compounds. For instance, one study discussed the potential of using low-mass liquid crystalline materials blended in recycled thermoplastic polyester elastomer for corrosion inhibitor application .
特性
IUPAC Name |
2-fluoro-4-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)5-9-3-4-10(7-13)11(12)6-9/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDZMSWFHWIKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244638 | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyano-3-fluorophenyl)-2-methyl-1-propene | |
CAS RN |
951888-59-8 | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(2-methyl-2-propen-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)



